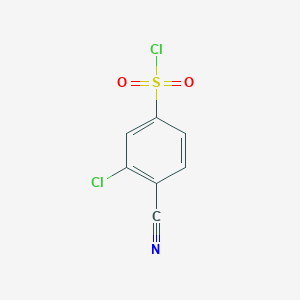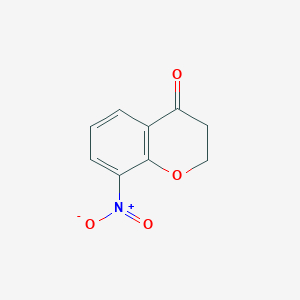
N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cystic Fibrosis Therapy
- N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide derivatives show potential in cystic fibrosis therapy. Compounds such as N-(2-(5-chloro-2-methoxyphenylamino)-7,8-dihydro-6H-cyclohepta[1,2-d:3,4-d']bithiazole-2'-yl)pivalamide exhibit significant activity in correcting the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR (Yu et al., 2008).
Synthetic Chemistry
- This compound is used in synthetic chemistry processes. For example, the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines employs derivatives of this compound, demonstrating its utility in complex organic syntheses (Kobayashi et al., 2010).
Antibacterial Agent Research
- Compounds such as N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)pivalamide, derived from this compound, show promising antibacterial properties against various bacteria like Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).
Molecular Structure Studies
- The study of molecular structures, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methy}pyridin-2-yl)pivalamide, contributes to understanding the conformational stability and hydrogen bonding behaviors in chemical compounds (Atalay et al., 2016).
Hydrolysis Methods
- The derivatives of this compound are used to develop hydrolysis methodologies, crucial in the synthesis of various organic compounds. A study demonstrates the hydrolysis of the pivalamide group using iron(III) nitrate in methanol (Bavetsias et al., 2004).
Photochemical Properties
- Research on the photochemical properties of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives incorporates pivalamide groups, enhancing understanding of light-induced reactions in coordination complexes (Hirahara et al., 2011).
Lithiation Studies
- Variations in the site of lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide provide insights into regioselectivity in organic synthesis, highlighting the versatility of pivalamide derivatives (Smith et al., 2012).
HIV Treatment Research
- Lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a derivative of this compound, is key in synthesizing potent inhibitors of HIV type 1 reverse transcriptase (Godany et al., 2011).
Organic Synthesis Optimization
- The compound plays a role in the synthesis and improvement of complex organic structures, aiding in the creation of more efficient and effective synthetic routes (Temple et al., 1983).
Catalysis Studies
- Its derivatives are used in catalysis studies, such as in the Rh(III)-catalyzed direct C-H amination using N-chloroamines, contributing to advancements in catalytic methodologies (Grohmann et al., 2012).
Safety and Hazards
特性
IUPAC Name |
N-(2-chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBDCPTLSFIME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604395 |
Source


|
| Record name | N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021339-26-3 |
Source


|
| Record name | N-(2-Chloro-3-hydroxy-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)










